![molecular formula C13H18F2NO4P B7471026 [1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid](/img/structure/B7471026.png)
[1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid, also known as DF-MP-10, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using a unique method and has shown promising results in various scientific research studies.
Mécanisme D'action
[1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor. This binding prevents the activation of the receptor, leading to a reduction in the influx of calcium ions into the neuron. This reduction in calcium influx leads to a decrease in the release of excitatory neurotransmitters, which ultimately leads to a reduction in pain and other neurological symptoms.
Biochemical and Physiological Effects:
[1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid has been found to have various biochemical and physiological effects. It has been found to reduce the release of glutamate, which is an excitatory neurotransmitter involved in various neurological disorders. [1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid has also been found to increase the release of GABA, which is an inhibitory neurotransmitter that reduces neuronal excitability. Additionally, [1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid has been found to reduce the activity of the enzyme nitric oxide synthase, which is involved in the production of nitric oxide, a molecule involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
[1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid has various advantages and limitations for lab experiments. One of the major advantages is its potency and selectivity towards the NMDA receptor. This allows for precise targeting of the receptor, leading to fewer off-target effects. However, one of the major limitations is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, [1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid has a short half-life, which can limit its effectiveness in long-term studies.
Orientations Futures
There are various future directions for research on [1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid. One of the major directions is to investigate its potential therapeutic applications in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, further research is needed to optimize its synthesis method and improve its solubility and stability. Furthermore, investigating its potential side effects and toxicity is also an important direction for future research.
Conclusion:
In conclusion, [1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid is a novel compound that has shown promising results in various scientific research studies. Its unique synthesis method, potent and selective inhibition of the NMDA receptor, and potential therapeutic applications make it an important compound for further investigation. However, its limitations in solubility and stability, as well as its potential side effects and toxicity, need to be further investigated. Overall, [1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid has the potential to be a valuable compound in the field of neuroscience and drug discovery.
Méthodes De Synthèse
[1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid is synthesized using a unique method that involves the reaction of 4-(difluoromethoxy)aniline with cyclohexylphosphonic dichloride. The obtained product is further purified using column chromatography to obtain the final product. This method has been optimized to yield high purity and high yield of [1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid.
Applications De Recherche Scientifique
[1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid has shown potential therapeutic applications in various scientific research studies. It has been found to be a potent inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. [1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid has also shown potential in treating neuropathic pain and has been found to be effective in reducing pain in animal models.
Propriétés
IUPAC Name |
[1-[4-(difluoromethoxy)anilino]cyclohexyl]phosphonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2NO4P/c14-12(15)20-11-6-4-10(5-7-11)16-13(21(17,18)19)8-2-1-3-9-13/h4-7,12,16H,1-3,8-9H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNYZYUKTICPGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(NC2=CC=C(C=C2)OC(F)F)P(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470945.png)
![3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470949.png)
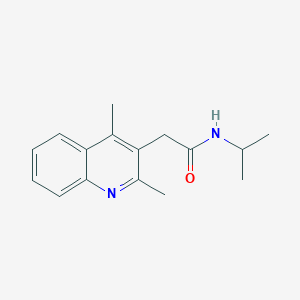

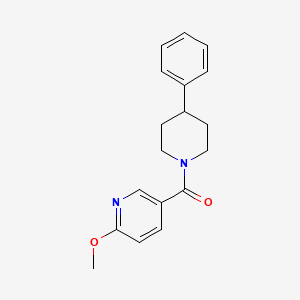


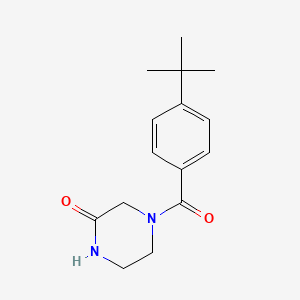
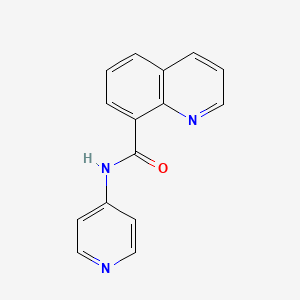
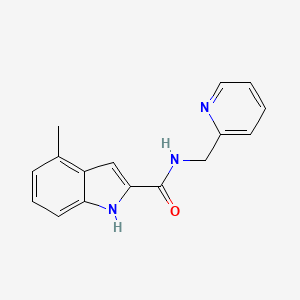


![N-[3-[(3S)-3-(trifluoromethyl)piperidin-1-yl]quinoxalin-2-yl]benzenesulfonamide](/img/structure/B7471041.png)
